molecular formula C13H17N5O4 B11112987 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide

Cat. No.: B11112987
M. Wt: 307.31 g/mol
InChI Key: KNMJMWYKMZBANO-RQZCQDPDSA-N
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Description

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage, a pyridyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

    Incorporation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Butanamide Backbone: The butanamide backbone is synthesized through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Reactions: Catalysts are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the hydrazone linkage or the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Analytical Chemistry: It can serve as a reagent for the detection and quantification of specific analytes.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may have therapeutic applications in treating diseases such as cancer or infectious diseases.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and pyridyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)PROPIONAMIDE: Similar structure but with a propionamide backbone.

    3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)PENTANAMIDE: Similar structure but with a pentanamide backbone.

Uniqueness

The uniqueness of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PYRIDYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C13H17N5O4/c1-9(17-18-13(22)12(21)15-6-7-19)8-11(20)16-10-4-2-3-5-14-10/h2-5,19H,6-8H2,1H3,(H,15,21)(H,18,22)(H,14,16,20)/b17-9+

InChI Key

KNMJMWYKMZBANO-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=N1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=N1

Origin of Product

United States

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